molecular formula C6H4BrClFN B1447633 3-Bromo-6-chloro-2-fluoroaniline CAS No. 943830-81-7

3-Bromo-6-chloro-2-fluoroaniline

Cat. No. B1447633
CAS RN: 943830-81-7
M. Wt: 224.46 g/mol
InChI Key: YBQMYAOZKDEJHG-UHFFFAOYSA-N
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Description

“3-Bromo-6-chloro-2-fluoroaniline” is a chemical compound with the CAS Number: 943830-81-7 . It has a molecular weight of 224.46 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-6-chloro-2-fluoroaniline . The InChI Code is 1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 . This indicates that the compound has a bromine atom at the 3rd position, a chlorine atom at the 6th position, and a fluorine atom at the 2nd position on the benzene ring.


Physical And Chemical Properties Analysis

The compound has a melting point of 61-62°C . The predicted boiling point is 244.3±35.0 °C and the predicted density is 1.809±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Fluorinated Biphenyls

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound closely related to 3-Bromo-6-chloro-2-fluoroaniline, was developed to manufacture flurbiprofen, highlighting the relevance of fluorinated anilines in the synthesis of pharmaceutical compounds. This method utilizes cross-coupling reactions and has implications for the large-scale production of such intermediates, emphasizing the importance of fluorinated anilines in industrial chemistry (Qiu et al., 2009).

Fluorescence Microscopy in Soil Microbiology

Fluorescence microscopy, an essential tool in microbial studies, employs various dyes (fluorochromes) for imaging microbial cells. The principles and applications of this technique in visualizing soil microorganisms suggest potential applications of fluorinated compounds, like 3-Bromo-6-chloro-2-fluoroaniline, in developing new fluorochromes for biological imaging (Li et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 , indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.

Mechanism of Action

properties

IUPAC Name

3-bromo-6-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQMYAOZKDEJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-fluoroaniline

CAS RN

943830-81-7
Record name 3-bromo-6-chloro-2-fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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